Canagliflozin D4

Descripción

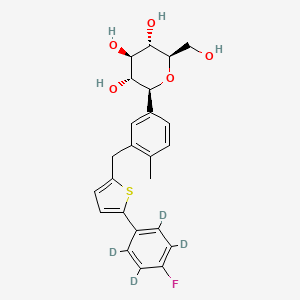

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[[5-(2,3,5,6-tetradeuterio-4-fluorophenyl)thiophen-2-yl]methyl]phenyl]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1/i4D,5D,6D,7D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNGUQKDFGDXSJ-OQRSEGJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=CC=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[2H])[2H])F)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Canagliflozin D4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin D4 is the deuterated form of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). SGLT2 is primarily located in the proximal renal tubules and is responsible for the majority of glucose reabsorption from the glomerular filtrate. By inhibiting SGLT2, Canagliflozin and its deuterated analogue reduce renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[1][2] this compound is commonly used as an internal standard in pharmacokinetic and metabolic studies of Canagliflozin due to its similar chemical properties and distinct mass spectrometric signature.[3][4] This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative representation of its primary signaling pathway.

It is important to note that while this compound is structurally very similar to Canagliflozin, the presence of deuterium can lead to slight alterations in its physicochemical properties.[5] Therefore, where data for this compound is not available, data for Canagliflozin is provided with the appropriate context.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its non-deuterated counterpart, Canagliflozin.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (1S)-1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl-2,3,5,6-d4)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol | |

| CAS Number | 1997338-61-0 | |

| Molecular Formula | C₂₄H₂₁D₄FO₅S | |

| Molecular Weight | 448.5 g/mol | |

| Appearance | A solid | |

| Storage Temperature | -20°C |

Table 2: Physicochemical Data for Canagliflozin (Non-deuterated)

Disclaimer: These values are for the non-deuterated form, Canagliflozin. Deuteration may cause slight variations in these properties.

| Property | Value | Source |

| Melting Point | 68 - 72°C | |

| Boiling Point (Predicted) | 642.9 ± 55.0 °C | |

| pKa (Predicted) | 12.57 (Strongest Acidic), -3 (Strongest Basic) | |

| LogP | 3.44 | |

| Aqueous Solubility | Practically insoluble |

Table 3: Solubility of this compound in Organic Solvents

| Solvent | Solubility | Source |

| DMF | 30 mg/ml | |

| DMSO | 30 mg/ml | |

| Ethanol | 30 mg/ml |

Experimental Protocols

Determination of Aqueous Solubility

The equilibrium solubility of this compound can be determined using the shake-flask method.

Protocol:

-

An excess amount of this compound is added to a series of vials containing purified water or buffered solutions of different pH values (e.g., pH 1.2, 4.5, and 6.8).

-

The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, the samples are centrifuged to pellet the undissolved solid.

-

An aliquot of the supernatant is carefully removed and filtered through a 0.45 µm syringe filter.

-

The concentration of this compound in the filtrate is then determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

An internal standard (a different deuterated analog or a structurally similar compound) is typically used to ensure accuracy.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

A reverse-phase HPLC (RP-HPLC) method can be employed for the quantification of this compound.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or MS detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A typical starting point could be a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 290 nm for UV detection. For MS detection, the mass spectrometer is set to monitor the specific mass-to-charge ratio (m/z) of this compound.

-

Standard and Sample Preparation: Standard solutions of this compound are prepared in a suitable solvent (e.g., methanol or a mixture of the mobile phase). Samples from the solubility study are diluted as necessary.

-

Analysis: Equal volumes of the standard solutions and samples are injected into the HPLC system. The concentration of this compound in the samples is calculated by comparing its peak area to the calibration curve generated from the standard solutions.

Signaling Pathway of SGLT2 Inhibition by Canagliflozin

Canagliflozin exerts its therapeutic effect by inhibiting SGLT2 in the kidneys. Beyond its primary glucose-lowering effect, research suggests that SGLT2 inhibitors, including Canagliflozin, may have pleiotropic effects involving various signaling pathways. One of the key pathways modulated is the AMP-activated protein kinase (AMPK) pathway.

Caption: SGLT2 Inhibition Pathway by this compound.

Diagram Description: The diagram illustrates the primary mechanism of action of this compound, which involves the inhibition of SGLT2, leading to decreased renal glucose reabsorption and increased urinary glucose excretion, ultimately lowering blood glucose levels. Additionally, it depicts the potential downstream effects on cellular signaling, including the activation of AMPK, which in turn can inhibit pro-inflammatory pathways such as NF-κB and the NLRP3 inflammasome.

Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing the physicochemical properties of this compound is outlined below.

Caption: Workflow for Physicochemical Characterization.

Diagram Description: This workflow outlines the sequential steps for a comprehensive physicochemical characterization of this compound. It begins with sample acquisition and basic visual inspection, followed by solubility screening to inform the development of a robust analytical method like HPLC. This validated method is then used for quantitative solubility determination. Parallel to this, other key parameters such as melting point, partition coefficient (LogP), and pKa are determined through respective experimental techniques. Finally, all the acquired data is compiled to create a complete physicochemical profile of the compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1997338-61-0 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Canagliflozin-D4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Canagliflozin-D4 as an internal standard in the quantitative analysis of Canagliflozin. It details the principles of its use, experimental methodologies, and the rationale behind its selection for enhancing the accuracy and precision of bioanalytical assays.

Introduction: The Principle of Internal Standards in Quantitative Analysis

In bioanalytical method development, particularly for pharmacokinetic and toxicokinetic studies, the use of an internal standard (IS) is crucial for reliable quantification of an analyte in a complex biological matrix. An IS is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant, known concentration to all samples, including calibrators, quality controls, and unknown study samples. The primary function of an IS is to correct for the variability that can be introduced during various stages of sample processing and analysis, such as extraction, derivatization, and injection.

Canagliflozin-D4 is a deuterated analog of Canagliflozin, where four hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for the quantification of Canagliflozin using mass spectrometry-based methods.

Mechanism of Action as an Internal Standard

It is important to distinguish the "mechanism of action" of Canagliflozin-D4 in an analytical context from the pharmacological mechanism of action of Canagliflozin. Canagliflozin-D4 does not exert a therapeutic effect; its utility is confined to the analytical process. Its "action" as an internal standard is based on the following principles:

-

Chemical and Physical Similarity: Canagliflozin-D4 is structurally and chemically almost identical to Canagliflozin. This ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. Any loss of analyte during sample preparation is likely to be mirrored by a proportional loss of the internal standard.

-

Mass-to-Charge Ratio (m/z) Difference: The key difference between Canagliflozin and Canagliflozin-D4 is their molecular weight. The four deuterium atoms in Canagliflozin-D4 increase its mass by four atomic mass units. This mass difference allows the two compounds to be distinguished by a mass spectrometer, while they co-elute chromatographically.

-

Ratio-Based Quantification: Quantification is based on the ratio of the peak area of the analyte (Canagliflozin) to the peak area of the internal standard (Canagliflozin-D4). By using this ratio, any variations in sample handling or instrument response that affect both the analyte and the internal standard to the same extent are canceled out, leading to more accurate and precise results.

Pharmacological Mechanism of Action of Canagliflozin

To provide a comprehensive context, the pharmacological mechanism of action of Canagliflozin is the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules of the kidneys. By inhibiting SGLT2, Canagliflozin reduces the reabsorption of filtered glucose from the tubular fluid and lowers the renal threshold for glucose. This results in increased urinary glucose excretion, thereby lowering plasma glucose concentrations in patients with type 2 diabetes mellitus.

Caption: Pharmacological mechanism of action of Canagliflozin.

Experimental Workflow for Bioanalysis

The use of Canagliflozin-D4 as an internal standard is integral to the bioanalytical workflow for the quantification of Canagliflozin in biological matrices like plasma or urine. A typical workflow is depicted below.

Initial Stability Assessment of Canagliflozin Crystalline Form: A Technical Guide

Disclaimer: The following guide outlines a comprehensive approach to the initial stability testing of a crystalline solid form of Canagliflozin. The term "Canagliflozin D4" in the query may refer to a deuterated internal standard used for analytical purposes rather than a specific polymorphic form for bulk stability assessment. This document therefore focuses on the established methodologies for evaluating the stability of well-characterized Canagliflozin polymorphs, such as the hemihydrate found in the marketed product, under various stress conditions.

This technical whitepaper provides a detailed framework for conducting the initial stability testing of a solid crystalline form of Canagliflozin. It is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this active pharmaceutical ingredient (API). The guide covers essential experimental protocols, data presentation, and visualization of key processes to ensure a thorough understanding of the API's stability profile.

Introduction to Solid-State Stability of Canagliflozin

Canagliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. The solid-state properties of Canagliflozin, including its crystalline form, are critical to its stability, dissolution, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration in drug development. Different polymorphs can exhibit varying physical and chemical properties, including melting point, solubility, and stability. Therefore, a comprehensive initial stability assessment of a specific solid form is imperative to ensure its suitability for formulation into a safe and effective drug product.

Initial stability testing involves subjecting the API to a variety of stress conditions, as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH). These forced degradation studies help to identify potential degradation pathways, elucidate the intrinsic stability of the molecule, and develop stability-indicating analytical methods.

Experimental Protocols

A robust initial stability testing program for a Canagliflozin solid form involves a series of forced degradation studies under various stress conditions. The following protocols are based on established methodologies for Canagliflozin stability assessment.

Materials and Equipment

-

API: Canagliflozin crystalline form

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., methanol, acetonitrile, water), Trifluoroacetic acid (TFA).

-

Equipment: HPLC system with a PDA or UV detector, HPTLC system, pH meter, stability chambers (for controlled temperature and humidity), photostability chamber, analytical balance, glassware.

Forced Degradation Studies

Forced degradation is carried out to understand the degradation pathways and to develop a stability-indicating method.

-

Acid Hydrolysis:

-

Accurately weigh 10 mg of Canagliflozin and transfer to a 10 mL volumetric flask.

-

Add 5 mL of 0.1 N HCl.

-

Reflux the solution for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 80°C).

-

Neutralize the solution with 0.1 N NaOH.

-

Dilute to volume with a suitable solvent (e.g., methanol).

-

Analyze the resulting solution using a validated analytical method.

-

-

Alkaline Hydrolysis:

-

Accurately weigh 10 mg of Canagliflozin and transfer to a 10 mL volumetric flask.

-

Add 5 mL of 0.1 N NaOH.

-

Reflux the solution for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 80°C).

-

Neutralize the solution with 0.1 N HCl.

-

Dilute to volume with a suitable solvent.

-

Analyze the resulting solution.

-

-

Oxidative Degradation:

-

Accurately weigh 10 mg of Canagliflozin and transfer to a 10 mL volumetric flask.

-

Add 5 mL of 3% hydrogen peroxide solution.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Dilute to volume with a suitable solvent.

-

Analyze the resulting solution.

-

-

Thermal Degradation:

-

Place a known quantity of the solid Canagliflozin in a petri dish.

-

Expose the sample to dry heat in an oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).

-

After exposure, allow the sample to cool to room temperature.

-

Accurately weigh a portion of the stressed sample, dissolve it in a suitable solvent, and analyze.

-

-

Photolytic Degradation:

-

Place a known quantity of the solid Canagliflozin in a photostability chamber.

-

Expose the sample to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

After exposure, dissolve the sample in a suitable solvent and analyze.

-

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

-

HPLC Method:

-

Column: Supelcosil C18 (250 × 4.6 mm, 5 µm) or equivalent.[1]

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase (e.g., 0.2% v/v trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A typical composition could be 80:20 (v/v) aqueous to organic.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Data Presentation

The quantitative results from the forced degradation studies should be summarized in a clear and concise tabular format to facilitate comparison and analysis.

| Stress Condition | Parameters | Time (hours) | Canagliflozin Assay (%) | Degradation (%) | No. of Degradants |

| Acid Hydrolysis | 0.1 N HCl, 80°C | 2 | 76.23 | 23.77 | 1 |

| Alkaline Hydrolysis | 0.1 N NaOH, 80°C | 2 | 79.84 | 20.16 | 1 |

| Oxidation | 3% H₂O₂, RT | 24 | 71.89 | 28.11 | 1 |

| Thermal (Solid State) | 105°C | 24 | 83.76 | 16.24 | 1 |

| Photolytic (Solid State) | ICH Q1B | - | 73.64 | 26.36 | 1 |

Data presented is representative and compiled from forced degradation studies reported in the literature. The exact extent of degradation can vary based on the specific crystalline form and experimental conditions.

Visualization of Workflows and Pathways

Graphical representations are essential for illustrating complex processes and relationships in a clear and understandable manner.

Experimental Workflow for Stability Testing

Caption: Workflow for Initial Stability Testing of Canagliflozin.

Canagliflozin Degradation Overview

Caption: Degradation Pathways of Canagliflozin under Stress.

Conclusion

The initial stability testing of a Canagliflozin solid form is a critical step in its development. The data generated from forced degradation studies provides valuable insights into the intrinsic stability of the molecule and helps in the development of a robust formulation and a reliable stability-indicating analytical method. Canagliflozin has been shown to be susceptible to degradation under oxidative, acidic, alkaline, thermal, and photolytic conditions. A single major degradation product is often observed, particularly under oxidative stress. The systematic approach outlined in this guide, incorporating detailed experimental protocols, clear data presentation, and illustrative diagrams, serves as a comprehensive resource for scientists and researchers in the pharmaceutical industry. This foundational knowledge is essential for ensuring the quality, safety, and efficacy of the final drug product.

References

A Technical Guide to the Deuterium Labeling in Canagliflozin D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the deuterium labeling in the Canagliflozin D4 structure. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. This document outlines the precise location of the deuterium atoms, presents plausible experimental protocols for its synthesis and characterization, and includes detailed data interpretation.

Introduction to Canagliflozin and its Deuterated Analog

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), utilized in the management of type 2 diabetes mellitus. Stable isotope-labeled internal standards, such as this compound, are indispensable tools in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass signature, enabling precise and accurate quantification of the parent drug in complex biological matrices.

Deuterium Labeling Position in this compound

The chemical structure of this compound is characterized by the substitution of four hydrogen atoms with deuterium atoms. Based on its IUPAC nomenclature, (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[[5-(2,3,5,6-tetradeuterio-4-fluorophenyl)thiophen-2-yl]methyl]phenyl]oxane-3,4,5-triol[1], the deuterium labeling is specifically located on the fluorophenyl ring at the 2, 3, 5, and 6 positions.

The structural details are summarized in the table below:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Canagliflozin | C₂₄H₂₅FO₅S | 444.52 | 842133-18-0 |

| This compound | C₂₄H₂₁D₄FO₅S | 448.54 | 1997338-61-0 |

The strategic placement of deuterium on a metabolically stable part of the molecule, such as the aromatic ring, ensures the isotopic label is retained during biological processing, a critical requirement for a reliable internal standard.

Experimental Protocols

While the precise, proprietary synthesis and characterization protocols for commercially available this compound are not publicly disclosed, the following sections detail plausible and scientifically sound methodologies for its preparation and structural confirmation.

Proposed Synthetic Pathway

The synthesis of this compound would likely follow a convergent synthetic strategy, similar to that of the unlabeled parent compound, but utilizing a deuterated starting material. A key step would be the introduction of the deuterated fluorophenyl moiety.

Key Step: Synthesis of 2-(4-Fluoro-2,3,5,6-d4-phenyl)thiophene

-

Starting Material: Commercially available d5-fluorobenzene would be the starting point.

-

Bromination: Electrophilic aromatic substitution of d5-fluorobenzene with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) would yield 1-bromo-4-fluoro-2,3,5,6-d4-benzene.

-

Suzuki Coupling: The resulting deuterated aryl bromide would then be coupled with a suitable thiophene derivative, such as 2-thienylboronic acid, using a palladium catalyst (e.g., Pd(PPh₃)₄) to form the key intermediate, 2-(4-fluoro-2,3,5,6-d4-phenyl)thiophene.

The remainder of the synthesis would involve the coupling of this deuterated intermediate with the protected glucosyl-phenyl moiety, followed by deprotection steps, mirroring the established synthetic routes for Canagliflozin.

Structural Characterization Protocols

Confirmation of the deuterium labeling position is critical and would be achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

3.2.1. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of this compound and to provide evidence for the location of the deuterium atoms through fragmentation analysis.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography system (LC-MS).

-

Methodology:

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol/water) is prepared.

-

Chromatographic Separation: The sample is injected into a reverse-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Analysis:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Full Scan MS: Acquire data over a mass range of m/z 100-1000 to determine the mass of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): The [M+H]⁺ ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed.

-

-

-

Data Interpretation:

-

The full scan mass spectrum should show a prominent ion at m/z 449.18, corresponding to the [M+H]⁺ of this compound.

-

The fragmentation pattern of this compound would be compared to that of unlabeled Canagliflozin. Key fragment ions containing the fluorophenyl ring would exhibit a mass shift of +4 Da, confirming the presence of the deuterium atoms on this moiety.

-

| Ion | Expected m/z (Canagliflozin) | Expected m/z (this compound) | Interpretation |

| [M+H]⁺ | 445.14 | 449.18 | Protonated molecule |

| Fragment 1 | Varies | Varies | Fragment containing the fluorophenyl-thiophene moiety |

| Fragment 2 | Varies | Varies | Fragment containing the glucosyl-phenyl moiety |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide unambiguous confirmation of the deuterium labeling positions.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy

-

Methodology:

-

Sample Preparation: Dissolve a sample of this compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

-

Data Interpretation:

-

The ¹H NMR spectrum of this compound would be compared to the spectrum of unlabeled Canagliflozin.

-

The signals corresponding to the protons at the 2, 3, 5, and 6 positions of the fluorophenyl ring, which typically appear as multiplets in the aromatic region of the spectrum of unlabeled Canagliflozin, would be absent in the spectrum of this compound. The presence of all other expected proton signals would confirm the specific and complete deuteration of the fluorophenyl ring.

-

²H NMR Spectroscopy

-

Methodology:

-

Sample Preparation: Dissolve a sample of this compound in a protonated solvent (e.g., DMSO or CH₃OH).

-

Data Acquisition: Acquire a one-dimensional ²H NMR spectrum.

-

-

Data Interpretation:

-

The ²H NMR spectrum would show a signal in the aromatic region, confirming the presence of deuterium atoms on the aromatic ring. The chemical shift of this signal would correspond to the chemical shifts of the protons it replaced in the ¹H NMR spectrum.

-

Conclusion

The deuterium labeling in this compound is precisely located at the 2, 3, 5, and 6 positions of the fluorophenyl ring. This specific labeling provides a stable isotopic signature that is essential for its use as an internal standard in bioanalytical studies. The combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust analytical framework for the unambiguous confirmation of the molecular structure and the position of the deuterium atoms. The experimental protocols outlined in this guide, while based on established chemical principles, offer a comprehensive approach for the synthesis and characterization of this important analytical standard.

References

Solubility Profile of Canagliflozin D4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Canagliflozin D4 in various organic solvents. The information presented herein is crucial for researchers and professionals involved in the development, formulation, and analysis of this active pharmaceutical ingredient (API). This document summarizes available quantitative data, details relevant experimental protocols, and provides a visual representation of a typical solubility determination workflow.

Introduction to this compound

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), used in the treatment of type 2 diabetes mellitus. This compound is a deuterated form of Canagliflozin, often used as an internal standard in pharmacokinetic studies and other analytical applications. Understanding its solubility in organic solvents is paramount for a variety of laboratory procedures, including the preparation of stock solutions, purification, and the development of analytical methods.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data. It is important to note that the solubility of the non-deuterated form, Canagliflozin, is also included for comparison, as the minor structural difference is not expected to significantly alter its solubility in organic solvents.

| Solvent | This compound Solubility (mg/mL) | Canagliflozin Solubility (mg/mL) |

| Dimethylformamide (DMF) | ~ 30 | ~ 30[1] |

| Dimethyl sulfoxide (DMSO) | ~ 30 | 40 to 89[2][3] |

| Ethanol | ~ 30 | ~ 30[1] |

Note on DMSO Solubility: The reported solubility of Canagliflozin in DMSO varies, with some sources indicating a higher solubility of up to 89 mg/mL.[2] This variability may be attributed to differences in experimental conditions, such as temperature and the hydration state of the solvent.

Qualitative Solubility Information

While quantitative data is not available for all organic solvents, patent literature concerning the crystallization and purification of Canagliflozin indicates its solubility in a broader range of solvents. These are often referred to as "soluble solvents" in these documents. The following is a list of organic solvents in which Canagliflozin is known to be soluble:

-

Methanol

-

Acetone

-

Acetonitrile

-

Isopropanol

-

Butanol

-

Ethyl acetate

-

Dichloromethane

-

Tetrahydrofuran (THF)

-

1,4-Dioxane

-

Methyl tert-butyl ether

Canagliflozin is reported to be practically insoluble in aqueous media across a pH range of 1.1 to 12.9.

Experimental Protocol for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a pharmaceutical compound is the shake-flask method . The following protocol is a generalized procedure based on guidelines from the United States Pharmacopeia (USP) and the World Health Organization (WHO).

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

High-purity organic solvent of interest

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or other suitable agitation device

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure that the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the organic solvent, expressed in mg/mL or other appropriate units, based on the concentration of the saturated solution and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

References

A Technical Guide to Canagliflozin D4: Properties, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Canagliflozin D4, a deuterated analog of the potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, Canagliflozin. This document details its chemical properties, analytical methodologies for its quantification, and the core signaling pathways associated with its parent compound.

Core Compound Identification

This compound serves as a crucial internal standard for the accurate quantification of Canagliflozin in biological matrices during pharmacokinetic and metabolic studies. Its key identifiers are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 1997338-61-0 | [1][2][3][4][5] |

| Molecular Formula | C24H21D4FO5S |

Physicochemical and Pharmacological Data

The following table summarizes key data points for Canagliflozin, the non-deuterated parent compound. This compound is designed to have a virtually identical chemical structure and properties, with the exception of its increased mass due to deuterium substitution.

| Parameter | Value | Source(s) |

| Mechanism of Action | Selective inhibitor of sodium-glucose co-transporter 2 (SGLT2) | |

| Effect | Reduces renal glucose reabsorption and increases urinary glucose excretion | |

| Clinical Use | Treatment of type 2 diabetes mellitus |

Signaling Pathway of Canagliflozin

Canagliflozin's primary mechanism of action is the inhibition of SGLT2 in the proximal tubules of the kidneys. This action directly impacts glucose reabsorption and has downstream effects on glycemic control and related physiological parameters.

Experimental Protocols

Quantification of Canagliflozin in Rat Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of Canagliflozin in biological samples, a common application for this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 250 µL of plasma, add 50 µL of the internal standard solution (this compound).

-

Vortex the mixture.

-

Add 3 mL of tertiary butyl methyl ether (TBME) as the extraction solvent.

-

Centrifuge the samples at 2000 rpm for 15 minutes at 4°C.

-

Transfer the organic phase to a new tube and evaporate to dryness.

-

Reconstitute the residue in 250 µL of the mobile phase.

2. Chromatographic Conditions

-

LC System: A validated liquid chromatography system.

-

Column: Inertsil ODS 5 µm C18, 50x4.60 mm.

-

Mobile Phase: A mixture of 0.01M ammonium acetate and methanol (30:70 v/v) in an isocratic elution.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: Appropriate for the system, typically 5-10 µL.

3. Mass Spectrometric Conditions

-

MS System: A tandem mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), with specific polarity (positive or negative) optimized for Canagliflozin and its D4 analog.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Canagliflozin and this compound.

4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Canagliflozin to this compound against the concentration of Canagliflozin standards.

-

Determine the concentration of Canagliflozin in the plasma samples from the calibration curve using linear regression.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of Canagliflozin using this compound as an internal standard.

References

- 1. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of the effect of canagliflozin on renal glucose reabsorption and progression of hyperglycemia in zucker diabetic Fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Isotopic Purity of Commercially Available Canagliflozin-D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of commercially available Canagliflozin-D4, a deuterated internal standard crucial for the accurate quantification of Canagliflozin in pharmacokinetic and metabolic studies. This document outlines the common analytical techniques used to determine isotopic purity, presents typical purity data, and offers detailed experimental protocols for researchers in the field.

Introduction to Canagliflozin-D4 and Isotopic Purity

Canagliflozin is a medication used to treat type 2 diabetes. Its deuterated analog, Canagliflozin-D4, serves as an essential internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure precise and accurate quantification of the parent drug in biological matrices. The reliability of these analytical methods is fundamentally dependent on the isotopic purity of the deuterated standard.

Isotopic purity refers to the percentage of the compound that is appropriately labeled with the stable isotope, in this case, deuterium. It is a critical quality attribute, as isotopic impurities can interfere with the accurate measurement of the analyte, potentially leading to erroneous pharmacokinetic and toxicological assessments. Therefore, a thorough understanding and rigorous assessment of the isotopic purity of commercially available Canagliflozin-D4 are paramount for regulatory compliance and the integrity of drug development studies.

Commercially Available Canagliflozin-D4: A Summary of Isotopic Purity

The isotopic purity of Canagliflozin-D4 can vary between different commercial suppliers and even between different batches from the same supplier. While comprehensive Certificates of Analysis (CoAs) with detailed isotopic distribution are often provided with the product or available upon request, publicly accessible data is limited. However, based on available product information, a high degree of isotopic enrichment is generally expected.

Below is a summary of typical isotopic purity specifications for commercially available Canagliflozin-D4. It is important to note that researchers should always refer to the batch-specific CoA for the most accurate and detailed information.

| Supplier/Vendor | CAS Number | Stated Isotopic Purity | Notes |

| Cayman Chemical | 1997338-61-0 | ≥99% deuterated forms (d1-d4)[1] | The purity specification indicates a high percentage of deuterated molecules, encompassing a distribution of d1 to d4 species. |

| MedChemExpress | 1997338-61-0 | 99.04% | This value represents a high level of isotopic enrichment for a specific batch. |

| Simson Pharma | 1997338-61-0 | Accompanied by Certificate of Analysis[2] | A detailed CoA is provided with the product, which would contain specific isotopic purity data. |

| LGC Standards | 1997338-61-0 | Accompanied by Certificate of Analysis[3] | A comprehensive CoA is available for their reference standards.[4] |

| Pharmaffiliates | 1997338-61-0 | Accompanied by Certificate of Analysis[5] | A CoA is provided, ensuring product quality and specifications. |

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity of deuterated compounds like Canagliflozin-D4 primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a highly sensitive technique for determining the isotopic distribution of a molecule. By measuring the mass-to-charge ratio (m/z) of the ions, HRMS can distinguish between the unlabeled compound (d0) and its deuterated isotopologues (d1, d2, d3, d4, etc.).

Experimental Workflow for Isotopic Purity Determination by LC-HRMS:

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Detailed Experimental Protocol for LC-HRMS Analysis:

-

Sample Preparation:

-

Accurately weigh a small amount of Canagliflozin-D4 standard.

-

Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

-

Vortex the solution to ensure complete dissolution.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray ionization (ESI) in positive ion mode.

-

Mass Analyzer: High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Scan Range: m/z 400-500.

-

Resolution: >10,000 FWHM.

-

Data Acquisition: Full scan mode.

-

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled Canagliflozin (d0) and each of the deuterated isotopologues (d1, d2, d3, d4).

-

Integrate the peak area for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

-

The isotopic purity is typically reported as the percentage of the desired deuterated species (in this case, the sum of d1 to d4 or specifically d4).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is another powerful technique for determining isotopic purity. While ¹H NMR can be used to observe the reduction in signal intensity at the sites of deuteration, ²H (Deuterium) NMR directly observes the deuterium nuclei, providing a more direct measure of isotopic enrichment.

Logical Relationship for Isotopic Purity Assessment by NMR:

Caption: NMR-based approach for isotopic purity assessment.

Detailed Experimental Protocol for qNMR Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the Canagliflozin-D4 standard.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) that does not have signals overlapping with the analyte signals.

-

Add a known amount of an internal calibration standard with a certified purity if absolute quantification is desired.

-

-

¹H NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.

-

Processing: Apply appropriate phasing and baseline correction.

-

Analysis: Integrate the signals corresponding to the protons at the deuterated positions and compare them to the integrals of protons at non-deuterated positions. The reduction in the integral value at the deuterated sites corresponds to the degree of deuteration.

-

-

²H NMR Spectroscopy:

-

Spectrometer: An NMR spectrometer equipped with a deuterium probe.

-

Acquisition Parameters: A single-pulse experiment with appropriate spectral width and acquisition time to observe all deuterium signals.

-

Processing: Apply appropriate phasing and baseline correction.

-

Analysis: Integrate the deuterium signals. The relative integrals of the different deuterium signals can provide information about the distribution of deuterium within the molecule.

-

Conclusion

The isotopic purity of commercially available Canagliflozin-D4 is a critical parameter that directly impacts the accuracy and reliability of bioanalytical methods. While suppliers generally provide products with high isotopic enrichment, it is imperative for researchers to consult the batch-specific Certificate of Analysis. The use of high-resolution mass spectrometry and quantitative NMR spectroscopy are the gold-standard techniques for the verification of isotopic purity. The detailed protocols provided in this guide offer a framework for the in-house assessment of Canagliflozin-D4, ensuring the generation of high-quality, reproducible data in drug development and research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Canagliflozin-D4 | CAS No- 1997338-61-0 | Simson Pharma Limited [simsonpharma.com]

- 3. Canagliflozin-(4-Fluorophenyl)-d4 | LGC Standards [lgcstandards.com]

- 4. Certificate of analysis explained | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Early-Stage Research Applications of Deuterated Canagliflozin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), has been a cornerstone in the management of type 2 diabetes mellitus.[1][2][3][4] Its mechanism of action involves the inhibition of renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[5] Beyond its glycemic control, canagliflozin has demonstrated significant cardiovascular and renal protective benefits. In early-stage research, the use of isotopically labeled canagliflozin, including deuterated forms, is crucial for elucidating its pharmacokinetic, pharmacodynamic, and metabolic profiles, as well as exploring its therapeutic potential in other indications. This technical guide provides an in-depth overview of the core applications of deuterated canagliflozin in preclinical and clinical research, with a focus on experimental protocols and data presentation.

Core Applications of Deuterated Canagliflozin

The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, in the canagliflozin molecule offers several advantages in research settings. This isotopic labeling does not significantly alter the pharmacological properties of the drug but provides a powerful tool for analytical detection and metabolic investigation.

Pharmacokinetic and Metabolic Studies

Deuterated canagliflozin is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. The distinct mass of deuterium allows for the precise quantification of the parent drug and its metabolites in biological matrices using mass spectrometry.

Table 1: Pharmacokinetic Parameters of Canagliflozin in Humans

| Parameter | Value (100 mg dose) | Value (300 mg dose) | Citation |

| Tmax (median) | 1-2 hours | 1-2 hours | |

| Terminal Half-life (t½) | 10.6 hours | 13.1 hours | |

| Absolute Oral Bioavailability | ~65% | ~65% | |

| Plasma Protein Binding | 99% (mainly to albumin) | 99% (mainly to albumin) | |

| Major Metabolic Pathway | O-glucuronidation (UGT1A9, UGT2B4) | O-glucuronidation (UGT1A9, UGT2B4) | |

| CYP-mediated Metabolism | Minimal (~7% via CYP3A4) | Minimal (~7% via CYP3A4) |

Positron Emission Tomography (PET) Imaging

Radiolabeled canagliflozin, such as [¹⁸F]canagliflozin, serves as a PET tracer to non-invasively visualize and quantify the distribution of SGLT2 in vivo. This application is critical for understanding target engagement and occupancy in different tissues.

Table 2: Radiosynthesis and Purity of [¹⁸F]Canagliflozin

| Parameter | Value | Citation |

| Radiochemical Yield | 0.5–3% | |

| Radiochemical Purity | >95% |

Experimental Protocols

Synthesis of Isotopically Labeled Canagliflozin

The synthesis of isotopically labeled canagliflozin is a critical first step for its use in research. Stable isotope-labeled [¹³C₆]canagliflozin has been synthesized in 4 steps from [¹³C₆]-labeled glucose. [¹⁴C]-labeled canagliflozin has also been synthesized for use in metabolic studies.

A common method for introducing a radiolabel for PET imaging involves the synthesis of a precursor molecule that can be subsequently radiolabeled. For [¹⁸F]canagliflozin, a borylated-canagliflozin precursor is synthesized in a multi-step process. The final radiosynthesis is often automated for GMP compliance.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for the metabolism of canagliflozin.

Methodology:

-

Incubation: Incubate canagliflozin with human liver, kidney, and intestine microsomes.

-

Recombinant Enzymes: Incubate canagliflozin with a panel of recombinant human uridine diphosphate glucuronosyltransferases (UGTs) and cytochrome P450 (CYP) enzymes.

-

Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the formation of metabolites. Deuterated internal standards are used for accurate quantification.

-

Results: These studies have identified UGT1A9 and UGT2B4 as the primary enzymes responsible for the O-glucuronidation of canagliflozin to its inactive metabolites, M5 and M7.

Autoradiography with [¹⁸F]Canagliflozin

Objective: To visualize the binding of canagliflozin to SGLT2 in tissues.

Methodology:

-

Tissue Preparation: Obtain human kidney slices.

-

Incubation: Incubate the kidney slices with [¹⁸F]canagliflozin alone or in the presence of a competing ligand (e.g., non-labeled canagliflozin or glucose) to determine specific binding.

-

Washing: Wash the slices to remove unbound radiotracer.

-

Imaging: Expose the slices to a phosphor imaging plate or digital autoradiography system to visualize the distribution of radioactivity.

-

Analysis: Quantify the signal intensity in different regions of the kidney to determine the density of SGLT2.

Signaling Pathways and Mechanisms of Action

Canagliflozin's effects extend beyond SGLT2 inhibition, impacting various signaling pathways implicated in cellular metabolism, inflammation, and cell growth.

Primary Mechanism of Action: SGLT2 Inhibition

The primary mechanism of canagliflozin involves the competitive and reversible inhibition of SGLT2 in the proximal renal tubules. This action reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion.

Caption: Canagliflozin's primary mechanism of SGLT2 inhibition.

Emerging Research Areas and Signaling Pathways

Recent preclinical studies have highlighted the potential of canagliflozin in oncology and neurodegenerative diseases, suggesting effects on pathways beyond glucose metabolism.

In prostate cancer, canagliflozin has been shown to suppress tumor growth and enhance radiosensitivity by inhibiting mitochondrial respiration and repressing the mTORC1-HIF-1α pathway. It also downregulates gene sets related to the Wnt pathway and cell cycle regulation.

Caption: Canagliflozin's impact on cancer signaling pathways.

In models of Alzheimer's disease, canagliflozin has demonstrated neuroprotective effects, including the reduction of microgliosis and astrogliosis, and a decrease in acetylcholinesterase (AChE) activity.

Future Directions

The use of deuterated canagliflozin in early-stage research is poised to expand. Future studies will likely focus on:

-

Quantitative Whole-Body Autoradiography (QWBA): To provide a more detailed understanding of drug distribution and target engagement in various tissues.

-

Metabolite Profiling: In-depth characterization of minor metabolites and their potential pharmacological activity.

-

Mechanism of Off-Target Effects: Utilizing deuterated canagliflozin to investigate the molecular mechanisms underlying its pleiotropic effects in cardiovascular, renal, and neurological systems.

Conclusion

Deuterated canagliflozin is an indispensable tool in the early-stage research and development of this important therapeutic agent. Its application in pharmacokinetic, metabolic, and imaging studies provides crucial data for understanding its disposition and mechanism of action. As research continues to uncover the diverse pharmacological effects of canagliflozin, the role of its deuterated and other isotopically labeled forms will undoubtedly become even more significant.

References

Methodological & Application

LC-MS/MS Method for the Quantification of Canagliflozin in Human Plasma Using Canagliflozin D4 as an Internal Standard

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Canagliflozin in human plasma using a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Canagliflozin D4, a deuterated stable isotope of the analyte, is employed as the internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Canagliflozin in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS offers high sensitivity and specificity, making it the preferred analytical technique for this purpose. The use of a stable isotope-labeled internal standard, this compound, minimizes variability due to sample preparation and matrix effects, leading to robust and reliable results.[1][2][3][4][5]

Experimental

Materials and Reagents

-

Canagliflozin analytical standard

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required. The specific models may vary, but a system with the following capabilities is recommended:

-

Binary or quaternary HPLC pump

-

Autosampler with temperature control

-

Column oven

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation of Canagliflozin and this compound.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | See Table 2 |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Run Time | Approximately 5 minutes |

Table 1: Liquid Chromatography Parameters

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 1.0 | 95 |

| 3.0 | 95 |

| 3.1 | 30 |

| 5.0 | 30 |

Table 2: Gradient Elution Program

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization mode. The specific parameters should be optimized for the instrument in use. Representative parameters are provided below.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 3: Mass Spectrometer Settings

The following MRM transitions are monitored:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Canagliflozin | 462.1 | 191.1 | 20 |

| This compound | 466.1 | 191.1 | 20 |

Table 4: Multiple Reaction Monitoring (MRM) Transitions Note: The precursor ion for Canagliflozin corresponds to the [M+NH4]+ adduct, which often provides a strong signal. The product ion is a characteristic fragment.

Protocols

Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Canagliflozin and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Canagliflozin stock solution in 50:50 methanol:water to create working standards for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.

-

Calibration Curve and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting Canagliflozin from plasma.

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (30% Mobile Phase B).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagrams

Caption: Overall experimental workflow for the LC-MS/MS analysis of Canagliflozin.

Caption: Logical relationship of the core components of the analytical method.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of Canagliflozin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. This application note and protocol are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Canagliflozin. The method can be validated according to regulatory guidelines for use in clinical and bioanalytical studies.

References

- 1. Development of LC-MS/MS method for simultaneous determination of Canagliflozin and Metformin in human plasma and its pharmacokinetic application in Indian population under fast and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

Protocol for the Quantification of Canagiflozin in Human Plasma using Canagliflozin-D4 as an Internal Standard

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of canagliflozin in human plasma. The protocol utilizes canagliflozin-D4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[1][2] It functions by reducing the reabsorption of glucose in the kidneys, thereby increasing urinary glucose excretion.[2] Accurate measurement of canagliflozin concentrations in human plasma is crucial for pharmacokinetic and bioequivalence studies.[2][3] This protocol describes a robust and sensitive LC-MS/MS method for this purpose, employing protein precipitation for sample cleanup.

Experimental

Materials and Reagents

-

Canagliflozin reference standard

-

Canagliflozin-D4 internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, is required.

Chromatographic Conditions

The following table summarizes the recommended liquid chromatography conditions.

| Parameter | Recommended Setting |

| Column | C18 analytical column (e.g., 50 mm × 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |

| Gradient | Isocratic elution with 40% Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 30°C |

| Run Time | Approximately 5 minutes |

Mass Spectrometry Conditions

The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM).

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Canagliflozin) | m/z 462.5 → 267.1 |

| MRM Transition (Canagliflozin-D4) | m/z 466.4 → 267.2 |

| Ion Spray Voltage | 2000 V |

| Temperature | 400 °C |

| Collision Gas | Nitrogen |

Protocol

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of canagliflozin and canagliflozin-D4 in methanol.

-

Working Standard Solutions: Prepare working standard solutions of canagliflozin by serially diluting the stock solution with a methanol:water (1:1) mixture to achieve concentrations for the calibration curve.

-

Internal Standard Working Solution: Dilute the canagliflozin-D4 stock solution with methanol to a final concentration of 5000 ng/mL.

Sample Preparation (Protein Precipitation)

The following diagram illustrates the sample preparation workflow:

Calibration Curve and Quality Control Samples

-

Calibration Standards: Prepare calibration standards by spiking drug-free human plasma with the appropriate working standard solutions to achieve a concentration range of 10-1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 200, and 800 ng/mL) in drug-free human plasma.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA). The validation should assess linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

The logical relationship of the validation parameters is depicted in the following diagram:

Summary of Validation Results

The following table summarizes typical performance characteristics of a validated method for canagliflozin quantification.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | 0.999 |

| Linear Range | - | 10 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | - | 10 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% | < 10% |

| Inter-day Precision (%CV) | ≤ 15% | < 10% |

| Accuracy (% Bias) | Within ±15% | 88.14 - 113.05% |

| Recovery | Consistent and reproducible | > 90% |

| Matrix Effect | Minimal | Within acceptable limits |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration | Stable |

Data Analysis

The concentration of canagliflozin in plasma samples is determined by calculating the peak area ratio of canagliflozin to the internal standard (canagliflozin-D4). A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations using a weighted linear regression model. The concentrations of canagliflozin in the QC and unknown samples are then interpolated from this calibration curve.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantification of canagliflozin in human plasma using canagliflozin-D4 as an internal standard. The method is sensitive, selective, and accurate, making it well-suited for a variety of clinical and research applications. Adherence to this protocol and proper method validation will ensure reliable and reproducible results.

References

Application of Canagliflozin D4 in pharmacokinetic studies of Canagliflozin.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. To accurately characterize its pharmacokinetic (PK) profile, a robust and reliable bioanalytical method is essential. Canagliflozin-d4, a deuterium-labeled stable isotope of canagliflozin, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use minimizes variability due to sample preparation and matrix effects, ensuring high accuracy and precision in the determination of canagliflozin concentrations in biological matrices.[1][2][3][4] This document provides detailed application notes and protocols for the use of Canagliflozin-d4 in pharmacokinetic studies of canagliflozin.

Physicochemical Properties

| Property | Canagliflozin | Canagliflozin-d4 |

| Chemical Formula | C₂₄H₂₅FO₅S | C₂₄H₂₁D₄FO₅S |

| Molecular Weight | 444.5 g/mol | 448.5 g/mol |

| Structure | (1S)-1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol | (1S)-1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl-d4)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol |

Experimental Protocols

Bioanalytical Method Using LC-MS/MS

A sensitive and selective LC-MS/MS method is employed for the quantification of canagliflozin in plasma, utilizing Canagliflozin-d4 as the internal standard.

1. Sample Preparation

Two primary methods for plasma sample preparation are solid-phase extraction (SPE) and protein precipitation (PP).

a) Solid-Phase Extraction (SPE) Protocol [1]

-

SPE Cartridge: Strata-X or equivalent polymeric reversed-phase cartridges (30 mg, 1 mL).

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 100 µL of plasma, add 20 µL of Canagliflozin-d4 internal standard solution (concentration to be optimized based on expected analyte levels) and 200 µL of 2% formic acid in water. Vortex and load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.

-

Elution: Elute canagliflozin and Canagliflozin-d4 with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

b) Protein Precipitation (PP) Protocol

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Canagliflozin-d4 internal standard solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

2. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | Zorbax XDB phenyl (75 x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase | Methanol:Acetate buffer (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS System | API 4000 triple quadrupole mass spectrometer or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Canagliflozin: m/z 462.5 → 267.1Canagliflozin-d4: m/z 466.4 → 267.2 |

| Ion Source Temp. | 500°C |

3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized in the table below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Normalized by the internal standard |

| Stability | Analyte stable under various storage and handling conditions |

Data Presentation

Bioanalytical Method Validation Data

| Parameter | Canagliflozin |

| Linearity Range | 10.253 - 6019.311 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Accuracy (%) | 95.93 - 104.87 |

| Intra-day Precision (%CV) | 4.19 - 10.94 |

| Inter-day Accuracy (%) | 98.84 - 104.87 |

| Inter-day Precision (%CV) | 4.19 - 10.94 |

| Mean Recovery (%) | 98.07 |

Human Pharmacokinetic Parameters of Canagliflozin

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | t₁/₂ (hr) |

| 100 mg | 1184 ± 254 | 1.0 (1.0 - 4.0) | 9334 ± 1928 | 10.6 |

| 300 mg | 3632 ± 938 | 1.5 (1.0 - 4.0) | 30671 ± 6636 | 13.1 |

Data presented as mean ± SD or median (range). Data compiled from multiple sources.

Visualizations

Caption: Workflow of a typical pharmacokinetic study.

Caption: Metabolic pathways of Canagliflozin.

References

Chromatographic Separation of Canagliflozin and its Deuterated Analog Canagliflozin D4: An Application Note

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. It lowers blood glucose by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. For pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, it is essential to have a robust and reliable analytical method for the quantification of Canagliflozin in biological matrices. The use of a stable isotope-labeled internal standard, such as Canagliflozin D4, is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variability in sample preparation and instrument response. This application note details validated chromatographic methods for the separation and quantification of Canagliflozin and this compound using both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. HPLC-UV Method for Canagliflozin Quantification

This section outlines a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the quantification of Canagliflozin in bulk drug and pharmaceutical dosage forms. While this method does not typically use an internal standard, it is foundational for quality control applications.

Experimental Protocol

A simple, precise, and accurate RP-HPLC method has been developed for the estimation of Canagliflozin.[1][2] Chromatographic separation is typically achieved on a C18 column.[1][2][3]

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: COSMICSIL 100 C18 (250 × 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A mixture of acetonitrile and water (pH 3.0, adjusted with orthophosphoric acid) in a 70:30 v/v ratio.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 290 nm.

-

Column Temperature: Ambient or controlled at 30°C.

-

Run Time: Approximately 6-15 minutes.

2. Preparation of Standard Solutions:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Canagliflozin reference standard and transfer it into a 10 mL volumetric flask. Dissolve and make up the volume with HPLC grade acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 20-200 µg/mL).

3. Sample Preparation (from Tablets):

-

Weigh and powder twenty tablets to get the average weight.

-

Transfer a quantity of powder equivalent to 100 mg of Canagliflozin into a 100 mL volumetric flask.

-

Add about 75 mL of methanol and sonicate for 30 minutes with intermittent shaking.

-

Allow the solution to cool to room temperature and make up the volume with methanol.

-

Dilute 5 mL of this solution to 50 mL with the mobile phase.

-

Filter the resulting solution through a 0.2 µm nylon membrane filter before injection.

Data Presentation

The performance of the HPLC-UV method is summarized below.

| Parameter | Result |

| Linearity Range | 20-200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Retention Time (Rt) | Approximately 3.1 - 6.9 min |

| Accuracy (% Recovery) | 98.36% - 101.41% |

| Limit of Detection (LOD) | 0.23 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

Experimental Workflow

Caption: Workflow for HPLC-UV analysis of Canagliflozin.